molecular formula C14H15NO3 B14295925 2-(2,2-Dimethylpropanoyl)-3-(hydroxyimino)-2,3-dihydro-1H-inden-1-one CAS No. 112177-25-0

2-(2,2-Dimethylpropanoyl)-3-(hydroxyimino)-2,3-dihydro-1H-inden-1-one

Cat. No.: B14295925
CAS No.: 112177-25-0
M. Wt: 245.27 g/mol
InChI Key: QEVIPCXYGITAFU-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropanoyl)-3-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is a complex organic compound with a unique structure that includes both a hydroxyimino group and a dimethylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanoyl)-3-(hydroxyimino)-2,3-dihydro-1H-inden-1-one typically involves multiple steps. One common method starts with the preparation of 2,2-Dimethylpropanoyl chloride, which is then reacted with an appropriate indanone derivative under controlled conditions to introduce the hydroxyimino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanoyl)-3-(hydroxyimino)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield oxime derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)-3-(hydroxyimino)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)-3-(hydroxyimino)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The dimethylpropanoyl group can enhance the compound’s stability and solubility, facilitating its transport and uptake in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethylpropanoyl)-3-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is unique due to its combination of a hydroxyimino group and a dimethylpropanoyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

112177-25-0

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

2-(2,2-dimethylpropanoyl)-3-hydroxyiminoinden-1-one

InChI

InChI=1S/C14H15NO3/c1-14(2,3)13(17)10-11(15-18)8-6-4-5-7-9(8)12(10)16/h4-7,10,18H,1-3H3

InChI Key

QEVIPCXYGITAFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1C(=NO)C2=CC=CC=C2C1=O

Origin of Product

United States

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